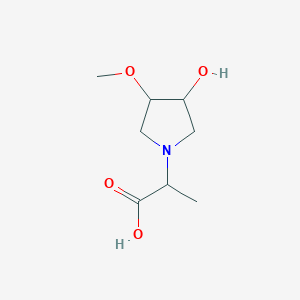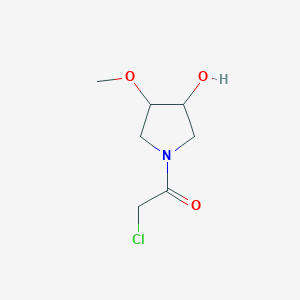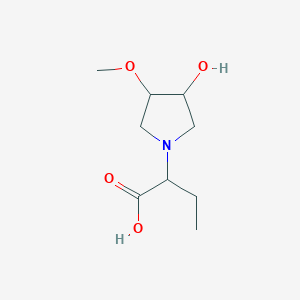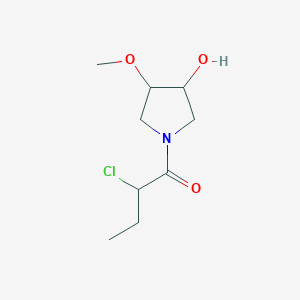![molecular formula C9H11BrN2O B1477743 7-bromo-2,3-dihidrobenzo[f][1,4]oxazepin-4(5H)-amina CAS No. 2091652-07-0](/img/structure/B1477743.png)
7-bromo-2,3-dihidrobenzo[f][1,4]oxazepin-4(5H)-amina
Descripción general
Descripción
The compound “7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is a derivative of the 1,4-benzoxazepine class . These compounds have been synthesized and evaluated for their anticonvulsant and hypnotic effects .
Synthesis Analysis
The synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, which includes our compound of interest, has been reported . A series of these compounds were synthesized and their anticonvulsant effect and neurotoxicity were evaluated . Another study reported the regioselective synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via a copper(I) catalyzed one-pot reaction .Aplicaciones Científicas De Investigación
Actividad Anticonvulsiva
Se ha sintetizado una serie de compuestos relacionados con la "7-bromo-2,3-dihidrobenzo[f][1,4]oxazepin-4(5H)-amina" y se han evaluado sus efectos anticonvulsivos. Estos estudios suelen incluir pruebas de electrochoque máximo (MES) en ratones para determinar la eficacia de los compuestos en la prevención de las convulsiones .
Aplicaciones Antibacterianas
Los compuestos de la familia de las 1,4-benzoxazinas, que incluyen estructuras similares al compuesto en cuestión, han mostrado propiedades antibacterianas. Esto sugiere un potencial para el desarrollo de nuevos antibióticos o agentes antibacterianos .
Propiedades Anticancerígenas
Algunos derivados de la 1,4-benzoxazina han demostrado actividades anticancerígenas. Esto indica que la "this compound" podría explorarse para su posible uso en el tratamiento del cáncer o como compuesto líder para desarrollar nuevos fármacos anticancerígenos .
Efectos Antitrombóticos
La actividad antitrombótica es otra área donde se han estudiado compuestos relacionados. Esta aplicación es crucial para prevenir los coágulos de sangre que pueden provocar accidentes cerebrovasculares o ataques cardíacos .
Efectos Neuroprotectores
Dadas las evaluaciones de neurotoxicidad que a menudo se realizan junto con las pruebas anticonvulsivas, existe la posibilidad de que la "this compound" pueda ofrecer beneficios neuroprotectores .
Antagonismo del Receptor de Serotonina
Se sabe que algunos derivados actúan como antagonistas del receptor 5-HT6. Esta aplicación es relevante en el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer y la esquizofrenia .
Abridores de Canales de Potasio
La capacidad de actuar como abridores de canales de potasio selectivos para la vejiga es otra aplicación que se encuentra en los compuestos relacionados. Esto podría ser beneficioso en el tratamiento de la incontinencia urinaria .
Agonismo de la Dopamina
Los agonistas de la dopamina se utilizan en el tratamiento de la enfermedad de Parkinson y otros trastornos caracterizados por bajos niveles de dopamina. Los compuestos relacionados han mostrado esta actividad, lo que sugiere una posible vía de investigación para la "this compound" .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit anticonvulsant activities , suggesting that this compound may also target neuronal pathways involved in seizure activity.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in neuronal activity that result in its anticonvulsant effects .
Biochemical Pathways
Given its potential anticonvulsant activity, it may influence pathways related to neuronal excitability and seizure activity .
Result of Action
Based on its potential anticonvulsant activity, it may influence neuronal activity and potentially reduce seizure activity .
Análisis Bioquímico
Biochemical Properties
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as acetylcholinesterase, inhibiting its activity and thereby increasing the levels of acetylcholine in the synaptic cleft . This interaction is crucial for its potential use in treating neurological disorders. Additionally, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine has been shown to bind to various proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in neuronal activity. By modulating the levels of neurotransmitters, this compound can affect gene expression and cellular metabolism . Studies have shown that 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can induce changes in the expression of genes related to synaptic plasticity and neuroprotection . These effects are particularly relevant in the context of neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This inhibition is achieved through the formation of a stable complex with the enzyme, preventing the breakdown of acetylcholine. Additionally, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine interacts with other biomolecules, such as receptors and ion channels, modulating their activity and influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can maintain its neuroprotective effects, suggesting its potential for chronic treatment applications
Dosage Effects in Animal Models
The effects of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anticonvulsant and neuroprotective effects without significant toxicity . At higher doses, some adverse effects, such as sedation and motor impairment, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the body .
Transport and Distribution
The transport and distribution of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Once inside the cells, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is critical for its function. The compound is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with various biomolecules and its ability to modulate cellular processes .
Propiedades
IUPAC Name |
7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHFQKDWEOTQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















